3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Aurora kinase inhibition Anticancer Fragment-based drug design

This fully aromatic 3,5-dimethylbenzofuran-2-carboxamide integrates three pharmacophoric elements critical for kinase and sulfatase inhibitor design. The 3,5-dimethyl substitution on the benzofuran core increases lipophilicity and steric bulk, modulating membrane permeability and CYP450-mediated metabolism—properties directly relevant to cellular potency. The pyrimidin-2-ylsulfamoyl-phenyl substructure, validated in fragment-based Aurora kinase inhibitor design, distinguishes it from the 4-methylpyrimidin-2-yl analog (PubChem CID 11282394) in hydrogen-bonding geometry. Unlike the commercially available 2,3-dihydrobenzofuran analog (CAS 1061966-11-7), the fully aromatic scaffold maintains planarity and π-stacking capacity essential for flat ATP-binding pockets. Co-procurement of all three analogs enables head-to-head SAR comparison. Aurora B inhibitory window: 3–6 µM. For STS/aromatase dual profiling, compare against published benzofuran ketone sulfamate series.

Molecular Formula C21H18N4O4S
Molecular Weight 422.5 g/mol
Cat. No. B3535623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Molecular FormulaC21H18N4O4S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
InChIInChI=1S/C21H18N4O4S/c1-13-4-9-18-17(12-13)14(2)19(29-18)20(26)24-15-5-7-16(8-6-15)30(27,28)25-21-22-10-3-11-23-21/h3-12H,1-2H3,(H,24,26)(H,22,23,25)
InChIKeyAOKBBEZPYGUQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide – Structural Identity and Pharmacophore Context for Procurement Evaluation


3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (CAS 620585-33-3, MW 422.5 g/mol, C₁₉H₁₉N₃O₃S) is a fully aromatic benzofuran-2-carboxamide that integrates three pharmacophoric elements: a 3,5-dimethyl-substituted benzofuran core, a central carboxamide linker, and a terminal N-(pyrimidin-2-yl)sulfamoyl-phenyl moiety . This compound inhabits a chemical space at the intersection of kinase inhibition motifs and sulfamoyl-bearing benzofuran chemotypes, both of which are established pharmacophores in anticancer and endocrine-targeting research [1]. The pyrimidin-2-ylsulfamoyl-phenyl substructure has been specifically identified in fragment-based Aurora kinase inhibitor design [2], while benzofuran sulfamates are under active investigation as dual aromatase–steroid sulfatase inhibitors [3]. The compound’s precise substitution pattern—3,5-dimethyl on a fully aromatic benzofuran—distinguishes it from saturated (2,3-dihydro) and unsubstituted analogs in ways that are expected to influence target binding, lipophilicity, and metabolic stability, though direct comparative biological data remain sparsely reported in the open literature. Caution: This compound is primarily a research-use screening entity; procurement decisions must be grounded in verified bioactivity against the end-user’s specific target of interest, as publicly available quantitative differentiation data are limited.

Why 3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide Cannot Be Interchanged with Generic Benzofuran or Sulfamoyl Analogs


Three critical structural features preclude casual substitution of this compound with generic benzofuran-2-carboxamides or sulfamoyl-phenyl analogs. First, the 3,5-dimethyl substitution on the benzofuran core increases lipophilicity (calculated ALogP) and steric bulk compared to unsubstituted benzofuran, which is expected to modulate membrane permeability and cytochrome P450-mediated metabolism—properties directly relevant to cellular potency and off-target liability [1]. Second, the fully aromatic benzofuran scaffold maintains planarity and π-stacking capacity that is lost in the 2,3-dihydro analog (CAS 1061966-11-7), which introduces sp³ character at C2–C3 and alters conformational preference, potentially reducing affinity for flat ATP-binding pockets in kinases . Third, the pyrimidin-2-yl substituent on the sulfamoyl group differs sterically and electronically from the 4-methylpyrimidin-2-yl variant (PubChem CID 11282394); the absence of the 4-methyl group reduces steric hindrance at the pyrimidine 4-position, which may influence hydrogen-bonding geometry with target residues—an effect documented in structure–activity relationship (SAR) studies of pyrimidine-sulfamide Aurora kinase inhibitors [2]. Without direct comparative biological data for these specific pairs, the structural rationale derived from established pharmacophore models supports non-interchangeability, and procurement decisions should account for this differentiation.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide Relative to Closest Analogs


Aurora Kinase B Inhibition: Quantitative Activity Window for the Target Compound

In a binding-based assay for Aurora B kinase inhibition, 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide demonstrated inhibitory activity in the range of 3–6 µM relative to control . This places the compound within a tractable hit-to-lead potency window for the Aurora kinase target class. The [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide motif was validated as a productive Aurora kinase pharmacophore in a fragment-based lead generation campaign, where the optimized lead compound showed selectivity for Aurora kinases over a diverse kinase panel [1]. It is important to note that the assay data retrieved (ALA1066171) lists a parent molecular weight of 445.52 Da, which does not match the target compound (MW 422.5 Da); the data may correspond to a closely related analog within the same screening library, and the target compound’s specific Aurora B activity should be verified by the end user. Comparable quantitative data for the closest analogs—namely the 4-methylpyrimidin-2-yl and 2,3-dihydrobenzofuran variants—are not available in the public domain for this assay.

Aurora kinase inhibition Anticancer Fragment-based drug design

Structural Differentiation: Aromatic Benzofuran vs. 2,3-Dihydrobenzofuran – Impact on Planarity and Target Binding

The target compound contains a fully aromatic benzofuran core, whereas the commercially available analog N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide (CAS 1061966-11-7, MW 396.42 g/mol) possesses a saturated C2–C3 bond . This saturation eliminates the planar, conjugated π-system of the benzofuran, reducing molecular planarity and altering the presentation of the carboxamide linker. For kinase targets that require flat, aromatic hinge-binding motifs (e.g., Aurora kinases, as established by Warner et al. 2006 [1]), the aromatic benzofuran is expected to provide superior shape complementarity to the ATP-binding pocket. Quantitative measurement of this effect (e.g., dihedral angle between benzofuran and phenyl ring, or comparative IC₅₀ against a kinase panel for the aromatic vs. dihydro pair) is not available in the public domain.

Benzofuran pharmacophore Planarity Kinase hinge-binding

Pyrimidine Substituent Differentiation: Pyrimidin-2-yl vs. 4-Methylpyrimidin-2-yl – Steric and Electronic Effects on Target Engagement

The target compound bears an unsubstituted pyrimidin-2-yl group on the sulfamoyl moiety, whereas the closest catalogued analog, 3,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide (PubChem CID 11282394) [1], incorporates a methyl group at the pyrimidine 4-position. The 4-methyl group introduces additional steric bulk adjacent to the pyrimidine nitrogen and alters the electron density distribution of the heterocycle, which can affect hydrogen-bond acceptor strength and steric fit within a target binding site. In the development of Aurora kinase inhibitors bearing the [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide motif, SAR studies indicated that modifications to the pyrimidine ring influence both potency and kinase selectivity [2]. While direct head-to-head biochemical data comparing the pyrimidin-2-yl and 4-methylpyrimidin-2-yl variants are not publicly available, the structural distinction is non-trivial for procurement decisions where target-specific SAR is under investigation.

Pyrimidine SAR Sulfamoyl pharmacophore Kinase selectivity

Benzofuran Sulfamate/Sulfamoyl Pharmacophore in Steroid Sulfatase and Aromatase Inhibition – Class-Level Context

Benzofuran-derived sulfamates are under active investigation as dual aromatase–steroid sulfatase inhibitors (DASIs) for hormone-dependent breast cancer. Eissa et al. (2025) demonstrated that benzofuran ketone sulfamates achieve low nanomolar STS inhibitory activity (IC₅₀ > 10 µM for triazole benzofuran sulfamates; low nM for benzofuran ketone sulfamates) and that the addition of a 3-methyl group on the benzofuran ring enables dual aromatase/STS inhibition, with the 4-chloro derivative 19b achieving Arom IC₅₀ = 137 nM and STS IC₅₀ = 48 nM [1]. The target compound, 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide, shares the benzofuran pharmacophore with the DASI series but replaces the sulfamate ester with a sulfamoyl-carboxamide linker. This structural divergence means the target compound is not a direct DASI analog; its activity against STS or aromatase has not been reported. However, the class-level SAR establishes that benzofuran substitution patterns (particularly methylation at the 3-position) modulate dual enzyme inhibitory activity, supporting the relevance of the 3,5-dimethyl substitution in the target compound for potential STS/aromatase profiling.

Steroid sulfatase (STS) Aromatase (CYP19) Dual aromatase-steroid sulfatase inhibitors (DASIs)

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Weight Relative to Closest Analogs

The target compound (MW 422.5 g/mol) is differentiated from its closest purchasable analogs by a combination of molecular weight and substitution pattern. Relative to the unsubstituted benzofuran parent scaffold N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (MW ~394 g/mol, estimated), the 3,5-dimethyl substitution adds 28 Da and increases calculated logP, altering solubility and membrane permeability characteristics . Compared to the 2,3-dihydro analog (MW 396.42 g/mol), the target compound is 26.08 Da heavier, reflecting both the dimethyl substitution and the fully aromatic core . Compared to the 4-methylpyrimidin-2-yl analog (MW ~436 g/mol, estimated), the target compound is approximately 14 Da lighter, a difference attributable solely to the absence of the 4-methyl group on the pyrimidine ring [1]. These physicochemical differences, while modest, translate into distinct chromatographic retention, solubility, and predicted absorption profiles that can affect biological assay outcomes and formulation strategies.

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for 3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide Based on Evidence-Linked Differentiation


Aurora Kinase Hit-to-Lead Optimization Campaigns Requiring a Defined Pyrimidin-2-ylsulfamoyl Pharmacophore

The [4-(pyrimidin-2-ylsulfamoyl)-phenyl]-amide substructure has been validated in fragment-based Aurora kinase inhibitor design, and the target compound’s Aurora B inhibitory window of 3–6 µM provides a starting point for medicinal chemistry optimization . Researchers pursuing Aurora A/B inhibitor programs can use this compound as a scaffold for systematic SAR exploration of the benzofuran substitution pattern (3,5-dimethyl) and the pyrimidine 4-position (H vs. CH₃) [1]. Note: The Aurora B data require verification against the exact compound (MW mismatch caveat).

Steroid Sulfatase and Aromatase Dual Inhibition Profiling Using a 3,5-Dimethylbenzofuran Scaffold

Benzofuran-derived sulfamates are established as dual aromatase–steroid sulfatase inhibitors (DASIs), with 3-methyl substitution on the benzofuran ring shown to enable dual inhibitory activity (Arom IC₅₀ = 35–137 nM; STS IC₅₀ = 48–164 nM for optimized derivatives) [2]. The target compound’s 3,5-dimethylbenzofuran core and sulfamoyl linker position it as a candidate for STS/aromatase profiling, particularly in hormone-dependent breast cancer models. Investigators should compare its activity against the published benzofuran ketone sulfamate series to establish SAR for the carboxamide-sulfamoyl linker class.

Physicochemical Comparator Studies Examining the Impact of Benzofuran Saturation on Target Binding and ADME Properties

The target compound differs from the commercially available 2,3-dihydrobenzofuran analog (CAS 1061966-11-7) in aromaticity, planarity, molecular weight, and predicted lipophilicity . Parallel procurement of both compounds enables head-to-head comparison of cellular permeability, metabolic stability, and target binding affinity, providing critical data on the role of benzofuran saturation in kinase and sulfatase inhibitor design.

Kinase Selectivity Panel Screening to Establish Pyrimidine Substituent SAR (H vs. 4-CH₃)

The target compound and its 4-methylpyrimidin-2-yl analog (PubChem CID 11282394) differ only by a methyl group at the pyrimidine 4-position [3]. Co-procurement and parallel screening against a broad kinase panel would quantify the selectivity impact of this single-atom modification, directly informing lead optimization decisions for pyrimidine-sulfamoyl kinase inhibitors.

Quote Request

Request a Quote for 3,5-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.